molecular formula C9H8N2 B1237480 cis-Dipyrrin

cis-Dipyrrin

Cat. No.: B1237480
M. Wt: 144.17 g/mol
InChI Key: OVTCUIZCVUGJHS-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Dipyrrin is a versatile bidentate, monoanionic ligand that serves as a fundamental chemical scaffold in advanced materials science and coordination chemistry. Often described as a "half-porphyrin," its synthetic preparation is generally more facile than that of porphyrin macrocycles, requiring fewer steps and offering higher yields . This reagent is a critical precursor for synthesizing a wide range of functional molecules. Its primary application is in the formation of boron-dipyrrin complexes, universally known as BODIPY dyes, which are renowned for their high fluorescence quantum yields, narrow emission profiles, and exceptional chemical robustness . These BODIPY dyes are extensively utilized as fluorescent tags, chemosensors, and photosensitizers in bioimaging and photodynamic therapy (PDT) . Beyond boron, the dipyrrin ligand can coordinate with various p-block and d-block metals to create complexes with unique photophysical properties. These complexes can access red and near-infrared wavelengths and exhibit high emission quantum yields, making them suitable for organic electronics, including organic light-emitting diodes (OLEDs) and as catalysts for chemical transformations . The optical and electronic properties of the resulting complexes can be finely tuned through functionalization at the alpha, beta, and meso positions of the dipyrrin core, allowing researchers to tailor the compound for specific applications . This this compound compound is sold For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

(2Z)-2-(1H-pyrrol-2-ylmethylidene)pyrrole

InChI

InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H/b9-7-

InChI Key

OVTCUIZCVUGJHS-CLFYSBASSA-N

SMILES

C1=CC(=CC2=CC=CN2)N=C1

Isomeric SMILES

C1=C/C(=C/C2=CC=CN2)/N=C1

Canonical SMILES

C1=CC(=CC2=CC=CN2)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cis Dipyrrin Scaffolds

Classical and Contemporary Synthetic Routes for Dipyrrin (B1230570) Synthesis

The construction of the dipyrrin framework can be achieved through several synthetic pathways, ranging from classical condensation reactions to more modern, high-yield strategies and oxidative methods.

Condensation Reactions of Pyrroles and Aldehydes

The condensation of pyrroles with aldehydes represents a fundamental and widely employed method for the synthesis of dipyrromethanes, which are the direct precursors to dipyrrins. researchgate.netetsu.edusbq.org.br This acid-catalyzed reaction involves the electrophilic substitution of the pyrrole (B145914) at its α-position by the protonated aldehyde. sbq.org.br The resulting carbinol intermediate readily dehydrates and reacts with a second equivalent of pyrrole to form the dipyrromethane.

A variety of aldehydes, including aromatic and aliphatic ones, can be utilized in this reaction, allowing for the introduction of different substituents at the meso-position of the resulting dipyrrin. researchgate.netetsu.edusbq.org.br The choice of acid catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. sbq.org.br For instance, trifluoroacetic acid (TFA) is a commonly used catalyst in these condensation reactions. mdpi.com The reaction is often carried out in solvents like dichloromethane (B109758) or even using an excess of the pyrrole as the solvent itself. mdpi.comcdnsciencepub.com

While this method is straightforward, it can sometimes lead to the formation of byproducts, necessitating purification steps such as chromatography. cdnsciencepub.com However, modifications to the reaction conditions, such as using specific catalysts or solvent systems, have been developed to improve yields and simplify purification. mdpi.comcdnsciencepub.com

Multi-step Preparations and High-Yield Strategies

To overcome some of the limitations of the one-pot condensation method and to access more complex or unsymmetrical dipyrrins, multi-step synthetic strategies have been developed. These approaches often involve the initial synthesis and purification of a dipyrromethane, followed by its oxidation to the corresponding dipyrrin.

One high-yield strategy involves the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole, which can also serve as the solvent. cdnsciencepub.com This approach, followed by a simple work-up, can provide the desired dipyrromethane in high yields, avoiding the need for chromatography in some cases. cdnsciencepub.com For example, the synthesis of 5-(p-nitrophenyl)dipyrromethane has been achieved in 82% yield using this method. cdnsciencepub.com

Furthermore, the use of protecting groups on the dipyrrin core, such as the BF₂ unit in BODIPY dyes, has emerged as a valuable strategy in multi-step syntheses. acs.orgresearchgate.net The BF₂ group can be removed under specific conditions to yield the free-base dipyrrin, allowing for further functionalization. acs.orgresearchgate.net This protection-deprotection strategy enables more complex synthetic transformations to be performed on the dipyrrin scaffold. acs.org

Recent advancements also include the use of novel catalytic systems, such as amine-functionalized metal-organic frameworks (MOFs) containing iodine, for the synthesis of meso-substituted dipyrromethanes under mild, solvent-free conditions. mdpi.com These methods offer high yields and the potential for catalyst recycling. mdpi.com

Oxidative Pathways to Dipyrrin Congeners

The oxidation of dipyrromethanes is a crucial step in the synthesis of dipyrrins. A variety of oxidizing agents can be employed for this transformation, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) being one of the most common and effective reagents. cdnsciencepub.comrsc.orgcdnsciencepub.com This oxidation is typically a high-yielding reaction that cleanly converts the dipyrromethane to the corresponding dipyrrin. rsc.org

The oxidation process can be carried out under various conditions, often in an organic solvent at room temperature. The progress of the reaction can be monitored by the disappearance of the meso-proton signal of the dipyrromethane in the ¹H NMR spectrum. rsc.org In some cases, the oxidation can occur spontaneously in the presence of air, particularly for certain substituted dipyrromethanes. rsc.org

For instance, meso-phenyldipyrromethanes can be readily oxidized to their corresponding dipyrrins using DDQ. cdnsciencepub.comcdnsciencepub.com Similarly, acyclic Schiff-base dipyrromethanes have been shown to undergo clean oxidation to dipyrrins with DDQ, often in quantitative yield. rsc.org

Regioselective Functionalization of the Dipyrrin Core

The ability to introduce functional groups at specific positions on the dipyrrin scaffold is essential for tailoring its properties for various applications. Regioselective functionalization strategies have been developed for both the meso-position and the β,β′-positions of the dipyrrin core.

Meso-Substitution Strategies

The meso-position of the dipyrrin core is a prime site for functionalization, and a wide variety of substituents can be introduced at this position. The most common approach for meso-substitution is through the condensation reaction of a pyrrole with a substituted aldehyde, as described in section 2.1.1. researchgate.netetsu.edusbq.org.br The choice of aldehyde directly determines the nature of the meso-substituent. rsc.orgfrontiersin.org

The electronic nature of the meso-substituent can have a significant impact on the photophysical and electrochemical properties of the dipyrrin. rsc.orgacs.org For example, electron-donating or electron-withdrawing groups at the meso-position can modulate the HOMO and LUMO energy levels of the molecule, leading to shifts in its absorption and emission spectra. rsc.orgacs.org

Beyond the initial synthesis, post-synthetic modification of the meso-substituent can also be achieved. This allows for the introduction of a wider range of functional groups that may not be compatible with the initial condensation conditions.

β,β′-Functionalization via Cycloaddition Reactions (e.g., [4+2] cycloaddition)

Functionalization at the β,β′-positions of the pyrrole rings in a dipyrrin offers another avenue for modifying its properties. nih.govd-nb.infonih.gov While direct electrophilic substitution at these positions can be challenging, cycloaddition reactions have emerged as a powerful tool for achieving regioselective β,β′-functionalization. nih.govd-nb.infonih.govresearchgate.net

A notable example is the use of a di-(β,β′-sulfoleno)pyrrin as a precursor for [4+2] cycloaddition reactions. nih.govd-nb.infonih.gov Mild thermolysis of this compound leads to the extrusion of sulfur dioxide, generating highly reactive dipyrrin-β,β′-diene intermediates. nih.govd-nb.infonih.gov These intermediates can then be trapped by a dienophile, such as C₆₀-fullerene, to furnish the corresponding β,β′-cycloadducts in high yield. nih.govd-nb.infonih.gov This methodology provides a convenient and efficient route to covalently link functional molecules to the dipyrrin core at the β,β′-positions. nih.govd-nb.infonih.gov

α-Position Derivatization

The α-positions (1- and 9-positions) of the dipyrrin core are key sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties. A variety of methods have been developed to introduce functional groups at these positions.

Direct C-H functionalization represents a powerful strategy for α-derivatization. For instance, a cross-dehydrogenative coupling (CDC) reaction has been developed for the α-alkylation of BODIPY dyes (BF₂ complexes of dipyrrins). This method utilizes a catalyst system of tetrabutylammonium (B224687) iodide (Bu₄NI) and tert-butylhydroperoxide (tBuOOH) to couple allylic alkenes and ethers to the α-position with high regioselectivity. researchgate.net The proposed mechanism involves the formation of an allylic radical that attacks the dipyrrin core. researchgate.net

Electrophilic substitution is another common route for functionalizing the α-position. The pyrrole rings in dipyrrins are electron-rich, making them susceptible to attack by electrophiles. x-mol.net Halogenation, such as chlorination using copper(II) chloride (CuCl₂), can be performed with high regioselectivity at the α-positions. rsc.org Iridium-catalyzed direct borylation has also been shown to be highly regioselective, occurring exclusively at the α-position for meso-mesityldipyrromethane, a precursor to dipyrrins. nih.gov

Nucleophilic substitution at the α-position is also possible, often through an oxidative mechanism. The oxidative nucleophilic substitution of hydrogen (ONSH) allows for the introduction of nucleophiles. For example, α-alkoxy-substituted dipyrrins can be prepared from the corresponding dipyrrin in the presence of an alcohol and an oxidizing agent like FeCl₃·6H₂O. researchgate.netnih.gov The yield of this reaction tends to decrease as the chain length of the alcohol increases. researchgate.net

Furthermore, α-pyrrolyl dipyrrins, which are themselves interesting compounds, can be further functionalized at the α-position of the appended pyrrole ring with groups like formyl, chloro, and bromo. mdpi.com The use of a temporary masking group, such as an alkylthio (RS) group, at one α-position can direct electrophilic substitution to the other, providing a method for sequential and controlled derivatization. worldscientific.com

Synthesis of Oligomeric and Polymeric Dipyrrin Architectures

The construction of larger molecules incorporating multiple dipyrrin units has led to materials with unique photophysical and chemical properties. These architectures are synthesized by covalently linking dipyrrin scaffolds.

Covalently Linked Bis-Dipyrrins and Related Derivatives

Bis-dipyrrins consist of two dipyrrin units covalently linked together. The nature and position of the linker can significantly influence the properties of the resulting molecule. A common strategy involves linking the units through their meso-positions. For example, a meso-covalently linked bis-dipyrrin ligand was synthesized by first creating a β-dipyrrinyl BODIPY and then removing the BF₂ unit under mild Lewis acid-catalyzed conditions. researchgate.net This bis-dipyrrin ligand was subsequently used to prepare a dipalladium(II) bis-dipyrrin complex. researchgate.netresearchgate.net

Dipyrrins can also be conjugated with other heterocyclic systems, such as porphyrins. A porphyrinyl dipyrrin nickel complex was obtained from the oxidation and subsequent nickel coordination of a porphyrinyl dipyrromethane. mdpi.com Further oxidative coupling of this hybrid resulted in a porphyrin-bidipyrrin-porphyrin structure, effectively linking two porphyrin units with a bis-dipyrrin bridge. mdpi.com Other examples include the synthesis of azaBODIPY-metal dipyrrin conjugates, where the meso-carbon of a Pd(II) dipyrrin moiety is linked to the β-pyrrole carbon of an azaBODIPY. researchgate.net These varied synthetic strategies provide access to a diverse library of covalently linked dipyrrin derivatives. worldscientific.com

Dipyrrin-Containing Crypto-compounds and Conjugates

Dipyrrins can be incorporated into complex, three-dimensional host-guest systems known as cryptands and can also be conjugated to biomolecules like peptides. A dipyrrin-containing cryptand with C₂ symmetry has been synthesized in a seven-step process. researchgate.net This cryptand features a planar dipyrrin unit and a twisted crown ether-like ring, and its complexation with metal cations leads to distinct color changes and shifts in its UV/Vis spectrum. researchgate.net Another approach involves linking a dipyrrin segment to a crown ether part via imine bonds to create hybrid macrocycles termed "crownphyrins". beilstein-journals.org

The conjugation of dipyrrins to peptides is a significant area of research, often achieved through solid-phase synthesis. Dipyrrin-peptide conjugates can be created by constructing the dipyrrin moiety directly on the peptide backbone. researchgate.net For example, a conjugated N-confused porphyrin-dipyrrin system was synthesized in a one-pot reaction using an N-Confused tetraphenylporphyrin (B126558) as a large pyrrole-like unit. nih.govresearchgate.net These conjugates often exhibit red-shifted absorption and emission in the near-infrared (NIR) range. nih.govresearchgate.net

Solid-Phase Synthesis and Macrocyclization Approaches

Solid-phase peptide synthesis (SPPS) offers a highly efficient method for creating dipyrrin-peptide conjugates and subsequent macrocycles. This strategy avoids the often tedious purifications required in traditional solution-phase synthesis. rsc.org A facile protocol allows for the in situ construction of dipyrrins on the N-terminus or the lysine (B10760008) side chain of resin-bound peptides using simple aldehyde and pyrrole derivatives. rsc.orgresearchgate.net

This solid-phase approach can be extended to peptide macrocyclization, where the dipyrrin unit acts as a multifunctional staple linker. nih.govresearchgate.netresearchgate.net In one method, pyrrole moieties are attached to both the N-terminus and a lysine amino group of a resin-bound peptide. The two pyrroles are then coupled with an aldehyde to form the dipyrrin bridge, creating a macrocyclic peptide. rsc.org This method is compatible with all proteinogenic amino acids and allows for the creation of various ring sizes. nih.govresearchgate.net The resulting dipyrrin-stapled cyclic peptides can be further converted into fluorescent BODIPY-cyclopeptides for applications in bioimaging or used as metal sensors. nih.govresearchgate.net This demonstrates a powerful combination of solid-phase synthesis and dipyrrin chemistry to create complex, functional biomolecular structures. acs.org

Table 2: List of Mentioned Compounds

Compound Name Abbreviation/Alternate Name
cis-Dipyrrin Dipyrromethene
Boron dipyrromethene BODIPY
Tetrabutylammonium iodide Bu₄NI
tert-Butylhydroperoxide tBuOOH
2,3-dichloro-5,6-dicyano-1,4-benzoquinone DDQ
5-(Pentafluorophenyl)dipyrrane PFP-dipyrrane
α-Pyrrolyl dipyrrin 3-Pyrrolyl BODIPY
N-Confused tetraphenylporphyrin NCTPP
Copper(II) chloride CuCl₂
Iron(III) chloride hexahydrate FeCl₃·6H₂O

Coordination Chemistry of Cis Dipyrrin Ligands

Ligand Design Principles and Coordination Modes

The adaptability of the dipyrrin (B1230570) framework allows for systematic modifications to influence the properties of the resulting metal complexes. researchgate.net Key to this is the ability to functionalize the ligand at the α, β, and meso positions. researchgate.net

The most common coordination mode for dipyrrin is as a monoanionic bidentate ligand. rsc.orgresearchgate.net Deprotonation of the pyrrolic nitrogen generates a six-membered chelate ring with the two nitrogen atoms coordinating to a metal center. researchgate.net This binding mode is observed in a vast number of dipyrrin complexes. researchgate.netscispace.com The planarity of the dipyrrin core and its extensive π-conjugation are key features of these complexes. rsc.orgresearchgate.net The dipyrrin-1,9-dione framework, found in propentdyopent pigments, also coordinates to metal ions as a monoanionic bidentate donor. worldscientific.com

Beyond simple bidentate chelation, dipyrrin ligands can be incorporated into more complex multidentate and macrocyclic structures. thieme-connect.com By introducing additional ligating groups onto the dipyrrin skeleton, ligands with enhanced coordination capabilities can be synthesized. thieme-connect.comresearchgate.net For instance, N₂O₂-type dipyrrins, which incorporate hydroxy groups, can act as tetradentate ligands, binding a central metal ion through two nitrogen and two oxygen atoms. thieme-connect.com This approach has enabled the synthesis of complexes with Group 13 and 14 elements that are otherwise difficult to prepare with standard bidentate dipyrrins. thieme-connect.comthieme-connect.com

Macrocyclic dipyrrin ligands, including those with constrained cavities, have also been developed. rsc.orgscispace.com These macrocycles can enforce specific coordination geometries and create unique binding pockets. scispace.com For example, a [1+1] Schiff-base dipyrrin macrocycle creates an N₄ donor-pocket, which has been used to complex Fe(II) and Zn(II). rsc.orgscispace.com The macrocyclic effect in these ligands often leads to enhanced stability of the resulting metal complexes. nih.gov

Examples of Multidentate and Macrocyclic Dipyrrin Ligands
Ligand TypeDescriptionCoordination ModeExample Metal Ions
N₂O₂-type DipyrrinDipyrrin with appended hydroxy groups, often at the 1 and 9 positions. thieme-connect.comTetradentate (N,N,O,O)B, Al, Si, Ge, Sn thieme-connect.comjst.go.jp
Schiff-base Macrocycle[1+1] macrocycle with an N₄ donor pocket. rsc.orgscispace.comTetradentate (N,N,N,N)Fe(II), Zn(II) rsc.orgscispace.com
N₂S₂-type DipyrrinDipyrrin functionalized with two thioether-substituted aryl units. rsc.orgTetradentate (N,N,S,S)Ni(II), Cu(II), Zn(II) rsc.org

The steric and electronic properties of dipyrrin ligands can be precisely tuned through substitution at various positions on the pyrrole (B145914) rings and the meso-bridge. nih.govacs.org These modifications significantly influence the geometry, reactivity, and photophysical properties of the resulting metal complexes. researchgate.netnih.gov

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups alters the electronic structure of the ligand. For instance, modifying the meso-carbon substituent from an electron-withdrawing group (like C₆F₅) to an electron-donating group (like mesityl) can significantly impact the redox chemistry of the complex. nih.govacs.org In uranyl complexes, this change was shown to shift the site of reduction from the ligand to the uranium center. nih.govacs.org Electron-withdrawing substituents generally lead to bathochromic (red) shifts in the absorption spectra and make the complex more difficult to oxidize. grafiati.com

Steric Effects: Bulky substituents at the α-positions (1 and 9) of the pyrrole rings can enforce a distorted coordination geometry around the metal center. researchgate.net For example, in bis(dipyrrinato) complexes of Pd(II), which prefers a square planar geometry, steric hindrance between the α-hydrogens of the two ligands prevents them from being coplanar. researchgate.net This leads to a significant curvature of the dipyrrin core. researchgate.net Similarly, bulky substituents can influence the coordination number, as seen in the formation of three-coordinate transition metal complexes with extremely crowded ligands.

Multidentate and Macrocyclic Dipyrrin Ligands

Complexation with Diverse Metal Ions

Dipyrrin ligands form stable complexes with a wide range of metal ions from across the periodic table. nih.govresearchgate.net

Dipyrrin ligands readily form complexes with main group elements. The most well-known are the boron-difluoride complexes, commonly called BODIPY dyes, which are highly fluorescent. nih.govrsc.org Beyond boron, dipyrrin complexes of other Group 13 elements such as aluminum (Al), gallium (Ga), and indium (In) have been synthesized. nih.govrsc.orgmdpi.com These complexes are often luminescent and have been explored for applications as sensors. mdpi.com The use of multidentate N₂O₂-type dipyrrin ligands has been particularly successful in creating stable complexes with heavier main group elements like silicon (Si), germanium (Ge), and tin (Sn). jst.go.jpresearchgate.net These complexes often exhibit unique photophysical properties. jst.go.jp

Coordination of Dipyrrins with Main Group Elements
ElementTypical Complex TypeNotable Properties/FeaturesReferences
Boron (B)Mono(dipyrrinato)difluoro complex (BODIPY)Strong fluorescence, high stability nih.govrsc.org
Aluminum (Al)Homoleptic tris(dipyrrinato) and heteroleptic complexesLuminescent, used in sensors nih.govrsc.orgmdpi.com
Gallium (Ga)Homoleptic tris(dipyrrinato) and heteroleptic complexesLuminescent, potential for radiolabeling nih.govmdpi.com
Indium (In)Homoleptic tris(dipyrrinato) and heteroleptic complexesLuminescent nih.govrsc.orgmdpi.com
Germanium (Ge)Complexes with N₂O₂-type dipyrrinsHypercoordinate complexes with unique optical properties jst.go.jprsc.org
Tin (Sn)Heteroleptic complexesComplexes with Sn(II) and Sn(IV) have been synthesized nih.govrsc.org

The coordination chemistry of dipyrrins with transition metals is extensive, leading to complexes with diverse geometries and interesting magnetic and photophysical properties. researchgate.netscispace.com The coordination number and geometry are influenced by the d-electron configuration of the metal ion and the steric bulk of the dipyrrin ligand. researchgate.net

First-Row Transition Metals: Complexes with manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) are common. researchgate.netrsc.org Zinc(II) complexes are often fluorescent, with quantum yields reaching as high as 0.67. rsc.org Homoleptic bis(dipyrrinato) complexes of Zn(II) and Cu(II) typically adopt a distorted tetrahedral geometry. researchgate.net Cobalt can form both four-coordinate Co(II) complexes and octahedral Co(III) complexes. researchgate.net Nickel(II) complexes are generally square planar but can form 2D and 3D coordination polymers if the dipyrrin ligand is functionalized with peripheral coordinating groups like pyridyl or imidazolyl units. rsc.orgworldscientific.com The redox activity of the ligand can be coupled with the metal center, as seen in cobalt-dipyrrin-bisphenol complexes where ligand- and metal-centered redox events can be controlled by the coordination of axial ligands. acs.org

Second and Third-Row Transition Metals: Dipyrrin complexes of heavier transition metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), rhenium (Re), iridium (Ir), and platinum (Pt) have been synthesized. nih.govrsc.org These complexes are often studied for their phosphorescent properties. rsc.org For example, phosphorescence has been observed from dipyrrin complexes of Rh(III), Re(I), Ir(III), Pd(II), and Pt(II). rsc.org The geometry of these complexes is dictated by the metal's preference, such as the strictly square planar geometry for Pd(II) and Pt(II), which can lead to strained ligand conformations. worldscientific.comresearchgate.netacs.org

Lanthanide and Actinide Coordination (e.g., Uranyl complexes)

The coordination chemistry of cis-dipyrrin ligands with f-block elements is an expanding field of study, with a notable focus on actinide complexes, particularly those involving the uranyl cation (UO₂²⁺). Uranyl complexes of dipyrrin and its derivatives, such as dipyriamethyrin and diamido-dipyrrin, have been successfully synthesized and characterized. researchgate.netacs.orgresearchgate.net These complexes are often prepared via salt metathesis routes using anhydrous starting materials. acs.orgresearchgate.net For instance, the reaction of uranyl acetate (B1210297) or [UO₂Cl₂(THF)₂]₂ with the deprotonated form of a dipyrrin-type ligand yields the corresponding uranyl complex. researchgate.netosti.gov

In these structures, the linear [O=U=O]²⁺ unit is typically coordinated by the dipyrrin ligand in the equatorial plane. acs.org The dipyrrin framework can be flexible to accommodate the large uranyl cation. researchgate.net For example, single-crystal X-ray diffraction of a uranyl-dipyriamethyrin complex revealed a distorted macrocyclic framework to fit the actinide ion. researchgate.net The coordination environment of uranium in these complexes is often six-coordinate, which is less common than the typical seven-coordinate geometry for many mononuclear uranyl compounds, highlighting the unique influence of the dipyrrin ligand scaffold. nih.gov

While the study of lanthanide-dipyrrin complexes is less extensive, competition experiments have provided some insights. When attempts were made to synthesize lanthanide (e.g., La, Gd, Nd, Tb, Dy) complexes in the presence of a uranyl cation source, the uranyl complexes were preferentially formed, albeit in lower yields, suggesting a strong affinity of the dipyrrin-type ligands for the uranyl cation over the tested lanthanide ions. researchgate.net Despite this, dedicated synthesis has led to the characterization of ten-coordinate lanthanide complexes with related pentadentate N₃O₂-type Schiff-base ligands, indicating that high coordination numbers are achievable with these f-block elements. mdpi.com The study of these f-block complexes is driven by interests in nuclear fuel cycle applications and the development of sequestration agents for actinide contaminants. researchgate.netnih.gov

Geometric and Electronic Structures of Metal-Dipyrrin Complexes

Metal-dipyrrin complexes exhibit a remarkable diversity in coordination numbers and geometries, which are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dipyrrin ligand and any ancillary ligands.

Tetrahedral Geometry: This geometry is commonly observed for homoleptic bis(dipyrrinato) complexes of d¹⁰ metal ions like Zn(II) and Cd(II). researchgate.netrsc.orgresearchgate.netresearchgate.net These M(L)₂ type complexes often feature a distorted tetrahedral coordination sphere around the metal center. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have also identified distorted tetrahedral structures as possible, though sometimes higher energy, ground states for other metals like palladium(II). acs.org

Octahedral Geometry: Six-coordinate octahedral geometry is prevalent in several this compound systems. For instance, Ni(II) can form a distorted octahedron in a dinuclear complex with an N₂S₂Cl₂ coordination environment. rsc.org Reaction of a pyridyl-functionalized dipyrrin with Ni(OAc)₂ also yields a 2D coordination polymer where the Ni(II) center is in an octahedral environment, bound to two this compound chelates and two pyridyl groups from adjacent complexes. rsc.org Similarly, ruthenium(II) complexes with one dipyrrin and two bipyridine ligands, [Ru(dpm)(bpy)₂], show a distorted octahedral geometry. worldscientific.com One-electron oxidation of a square pyramidal Mn(III)-dipyrrophenolate complex leads to an octahedral Mn(III) center with two coordinated water molecules in the apical positions. rsc.org

Trigonal Bipyramidal Geometry: Five-coordinate geometries are also accessible. A mononuclear copper(II) complex featuring a tetradentate N₂S₂-dipyrrin ligand adopts a trigonal bipyramidal geometry with an N₂S₂Cl coordination sphere. rsc.org Additionally, oxidative ligand addition to a four-coordinate Fe(II) bis-dipyrrin complex can result in a five-coordinate, high-spin trigonal bipyramidal Fe(III) complex. worldscientific.com The possibility of trigonal bipyramidal intermediates has also been considered in the reaction mechanisms of other octahedral complexes. libretexts.orgrsc.org

Other geometries such as square planar are also known, particularly for Ni(II) and Pd(II) complexes. acs.org The geometric flexibility of the dipyrrin ligand allows for this wide array of coordination environments. rsc.org

Table 1: Examples of Coordination Geometries in Metal-Dipyrrin Complexes

Metal IonCoordination GeometryCoordination NumberExample Complex TypeReference
Zn(II)Distorted Tetrahedral4Homoleptic bis(dipyrrinato)zinc(II) researchgate.netresearchgate.net
Ni(II)Distorted Octahedral6Chloride-bridged dinickel complex rsc.org
Cu(II)Trigonal Bipyramidal5Mononuclear copper complex with N₂S₂Cl sphere rsc.org
Ru(II)Distorted Octahedral6Heteroleptic Ru(dpm)(bpy)₂ worldscientific.com
Fe(III)Trigonal Bipyramidal5Product of oxidative ligand addition worldscientific.com
Mn(III)Octahedral6Oxidized dipyrrophenolate complex with aqua ligands rsc.org

The electronic absorption spectra of metal-dipyrrin complexes are often characterized by intense charge-transfer transitions, which are crucial to their optical and electronic properties. Both ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfers can occur.

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. libretexts.org In ferric dipyrrin complexes, for example, the nature of ancillary ligands can significantly influence these transitions. Ferric complexes with weaker-field chloride ligands exhibit a deep green color due to a substantial mixing of LMCT character into the ligand-based transitions, a phenomenon less prominent in analogous alkoxide-substituted species. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): MLCT involves the excitation of an electron from a metal-centered orbital to a vacant ligand-based orbital, commonly a π* orbital. libretexts.org This type of transition is frequently observed in complexes with metals in lower oxidation states and ligands possessing low-lying π-acceptor orbitals. libretexts.org Ruthenium(II) dipyrrin complexes, such as those containing 2,2'-bipyridine (B1663995) co-ligands, exhibit strong MLCT bands alongside the typical dipyrrin-centered π-π* transitions. researchgate.netacs.org In some rhenium complexes, the lowest singlet and triplet excited states have been assigned MLCT character. researchgate.net Furthermore, in certain cobalt-dipyrrin systems, the coordination of strong donor ligands like pyridine (B92270) can induce an effective metal-to-ligand single-electron transfer, leading to a Co(III) center and a fully reduced dipyrrin ligand. chemrxiv.orgnih.govacs.org

The interplay between these charge transfer processes and ligand-centered transitions dictates the color and photochemical behavior of these versatile complexes.

The electronic structure of metal-dipyrrin complexes can give rise to interesting magnetic phenomena, including spin-state changes and magnetic coupling between the metal center and the redox-active ligand.

A prominent example is found in cobalt(II) complexes with redox-active dipyrrin-bisphenol (DPP) ligands. chemrxiv.orgnih.govresearchgate.netnih.gov A four-coordinate, square planar cobalt complex, [CoII(DPP•2−)], is described as an open-shell singlet, where a low-spin (S = 1/2) cobalt(II) center is antiferromagnetically coupled to a ligand radical (S = 1/2). nih.gov The coordination of axial ligands to this complex can induce spin-state changes:

Coordination of weak donors like THF results in a spin-flip to a triplet ground state (S = 1). This change occurs without altering the oxidation states of the metal or ligand but is caused by a change in the orbital overlap between the cobalt d-orbitals and the ligand's radical π-orbitals. chemrxiv.orgnih.gov

Coordination of strong donors like pyridine or primary amines induces metal-to-ligand electron transfer, forming a low-spin (S = 0) cobalt(III) complex with a fully reduced, trianionic DPP³⁻ ligand. This results in a diamagnetic, closed-shell singlet state. chemrxiv.orgnih.govacs.org

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Processes

Redox Activity and Electrochemistry of Metal-Dipyrrin Systems

Metal-dipyrrin complexes are often redox-active, a property that stems from both the metal center and the non-innocent nature of the dipyrrin ligand itself. nih.gov The electrochemical behavior of these systems can be complex, featuring multiple, often reversible, redox events.

Electrochemical studies, such as cyclic voltammetry, have shown that many metal-dipyrrin complexes undergo both oxidation and reduction processes. The specific potentials and reversibility of these events are sensitive to the metal, the ligand substituents, and the solvent. nih.gov

In many cases, the redox processes are ligand-centered. For example, a Mn(III)-dipyrrophenolate complex displays two reversible one-electron oxidation waves that are assigned to the sequential oxidation of the ligand framework. rsc.org Similarly, the oxidation event in some ferric dipyrrin complexes is believed to be dipyrrin-centered. nih.gov The reduction of uranyl-diamido-dipyrrin complexes with a chemical reductant like cobaltocene (B1669278) also results in the formation of a dipyrrin-based ligand radical, rather than reduction of the U(VI) center. acs.org This ligand-centered redox activity is crucial, as the oxidation state of the ligand can control the catalytic reactivity of the complex. For instance, a Mn(III)-dipyrrin complex and its one-electron oxidized radical form catalyze the oxidation of styrene (B11656) to different primary products (styrene oxide vs. phenylacetaldehyde). rsc.org

The metal can also be the primary site of redox activity. In ferric dipyrrin complexes, a reversible Fe(III)/Fe(II) reduction couple is observed, with the potential being highly dependent on the ancillary ligands. Substitution of chloride with alkoxide ligands can cause a significant cathodic shift of this potential. nih.gov The redox properties of copper(II)-dipyrrin complexes have also been harnessed for the electrocatalytic reduction of CO₂. acs.org

Table 2: Redox Processes in Selected Metal-Dipyrrin Systems

Metal SystemRedox ProcessAssigned Center of Redox ActivityKey Observation/ApplicationReference
[Fe(ArL)X₂]Reduction (Fe³⁺/Fe²⁺)MetalPotential shifts by ~600 mV with ancillary ligand change (Cl⁻ vs. ⁻OtBu) nih.gov
[Fe(ArL)X₂]OxidationLigandPotential largely unaffected by ancillary ligands nih.gov
[Mn(dpp)]Two sequential 1e⁻ oxidationsLigandGenerates a stable ligand radical and dication; controls catalytic product selectivity rsc.org
[UO₂(L)X]1e⁻ reductionLigandChemical reduction forms a stable dipyrrin radical, not U(V) acs.org
[Co(DPP)]Electron TransferMetal-to-LigandCoordination of strong donors induces reduction of the ligand by the Co(II) center chemrxiv.orgnih.gov
[Cu(dipyrrin)]Catalytic ReductionMetal/LigandHomogeneous electrocatalytic reduction of CO₂ to CO acs.org

Supramolecular Architectures and Self Assembly of Cis Dipyrrin Complexes

Principles of Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy for the spontaneous formation of complex, well-defined supramolecular structures. rsc.org This approach relies on the predictable and directional nature of coordination bonds between metal ions and organic ligands. In the context of cis-dipyrrin complexes, this principle is harnessed to create a diverse range of architectures with unique properties and functions. frontiersin.orgfrontiersin.org The process is highly dependent on the geometry of the metal acceptor and the disposition of the binding sites on the dipyrrin-containing ligands. nih.gov

Dynamic Covalent and Coordination Bond Formation

A key feature of the self-assembly of dipyrrin-based structures is the use of reversible bonds, including both dynamic covalent bonds and labile coordination bonds. frontiersin.orgnih.govnih.gov This reversibility is crucial as it allows for "error-checking" and self-correction during the assembly process, leading to the formation of the most thermodynamically stable product. frontiersin.org Dynamic covalent chemistry, such as the formation of imine bonds, provides a robust method for creating organic cages and other architectures. beilstein-journals.orgkcl.ac.ukrsc.org Similarly, the lability of coordination bonds in dipyrrin (B1230570) complexes facilitates the dynamic equilibrium required to obtain well-organized supramolecular assemblies. frontiersin.orgfrontiersin.org This dynamic nature allows the system to overcome kinetic traps and yield well-defined structures. frontiersin.org

Templated Synthesis of Supramolecular Structures

Templated synthesis is a powerful method for directing the formation of specific supramolecular architectures that might be inaccessible through direct self-assembly. illinois.edu In this approach, a template molecule, which can be a metal ion or another organic species, organizes the building blocks into a specific pre-complex, guiding the subsequent bond formation to yield the desired structure. illinois.edu This strategy has been successfully employed in the synthesis of complex structures like catenanes and rotaxanes. illinois.edu For instance, metal ions can act as templates, arranging dipyrrin ligands into predictable geometries, which is a foundational concept in creating helicates and other intricate topologies. illinois.edutheses.fr The template pre-organizes the components, significantly increasing the yield and predictability of the synthesis of complex interlocked molecules. illinois.edu

Formation of Discrete Supramolecular Macrocycles

The self-assembly of this compound complexes with metal ions frequently leads to the formation of discrete supramolecular macrocycles. frontiersin.orgnih.gov These structures are typically composed of bis(dipyrrinato)metal(II) complex units. frontiersin.orgnih.gov The final structure, such as a trimer or tetramer, is often influenced by the nature of the linkage between the dipyrrin units. frontiersin.orgnih.gov

Circular Helicates and Other Oligomeric Structures (e.g., trimeric, tetrameric)

Bis(dipyrrin) ligands, where two dipyrrin units are linked, can form circular helicates upon coordination with metal ions. frontiersin.orgnih.gov In these structures, the ligands arrange in an "over and under" fashion around the metal centers, inducing a helical twist. frontiersin.orgnih.gov The formation of these oligomeric structures, such as trimers and tetramers, is highly dependent on the linker between the dipyrrin moieties. frontiersin.orgnih.gov For example, direct linkages at the α or β positions of the dipyrrin units favor the formation of these circular complexes, while longer, more flexible linkers can inhibit macrocyclization and lead to simpler dimeric or monomeric species. frontiersin.orgnih.gov The synthesis of both linear and circular helicates has been extensively studied, with open-chain tetrapyrrolic derivatives of the bis-dipyrrin type being particularly well-explored. theses.fr

Complex TypeLinkage PositionResulting StructureReference
Circular Helicateα or βTrimeric or Tetrameric frontiersin.orgnih.gov
Monomer/Dimerβ (with alkyl spacer n>2)Monomeric or Dimeric frontiersin.orgnih.gov
Linear Helicate2,2'-bisdipyrrinBinuclear Helicate theses.fr

Host-Guest Interactions within Supramolecular Cavities

The cavities within supramolecular macrocycles derived from this compound complexes can serve as binding sites for guest molecules. tcichemicals.comnih.govfrontiersin.org The formation of these host-guest complexes is driven by various non-covalent interactions, including electrostatic forces, hydrogen bonding, and hydrophobic interactions. tcichemicals.com The size and electronic nature of the cavity, which are dictated by the structure of the macrocycle, determine the selectivity for specific guests. tcichemicals.comresearchgate.net For example, electron-rich cavities can selectively bind electron-accepting molecules. tcichemicals.com The study of these interactions is crucial for the development of applications such as molecular sensing and separation. tcichemicals.comnih.gov

Construction of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete macrocycles, this compound ligands are valuable building blocks for the construction of extended, infinite structures like coordination polymers and Metal-Organic Frameworks (MOFs). frontiersin.orgfrontiersin.orgrsc.org These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and luminescence. azom.comfrontiersin.org

Dipyrrin-based ligands functionalized with additional coordinating groups can self-assemble with metal ions to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. frontiersin.orgazom.comlookchem.com For instance, bis(dipyrrin) ligands with appropriate spacers can form 1D chains that can sometimes be exfoliated into single polymer strands. azom.com The dimensionality and topology of the resulting network are influenced by the coordination geometry of the metal ion and the connectivity of the dipyrrin ligand. lookchem.com

One-Dimensional Nanowires and Chains

The self-assembly of this compound complexes can lead to the formation of one-dimensional (1D) coordination polymers. researchgate.net These nanowires and chains are typically formed when dipyrrin units are linked in a linear fashion. For instance, heteroleptic mono(dipyrrinato)copper(II) complexes, when functionalized with an additional coordinating group like a pyridyl moiety on an ancillary ligand, can act as building units for these 1D structures. researchgate.net The spontaneous coordination between the metal centers and the appended ligands of neighboring complexes drives the assembly into extended chains. researchgate.netresearchgate.net The resulting 1D nanostructures, which can include nanowires, nanotubes, nanofibers, and nanorods, often exhibit highly ordered arrangements and superior carrier transport compared to their bulk materials. mdpi.com The intrinsic anisotropy of the molecular building blocks is a key factor in dictating the linear morphology of the final assembled product. berkeley.edu

Research has demonstrated the creation of various 1D coordination polymers in the solid state that feature dipyrrin complexes. researchgate.net These structures are of significant interest for their potential applications in fields like thermoelectric and photoelectric conversion. researchgate.net

Two-Dimensional Nanosheets and Grids

The expansion of coordination networks into two dimensions (2D) has been successfully achieved using this compound complexes. researchgate.netrsc.org A notable example involves the reaction of a dipyrrin ligand functionalized with a 4-pyridyl group with Nickel(II) acetate (B1210297). This reaction yields a 2D coordination polymer where the Ni(II) cation is in an octahedral environment, bound to two dipyrrinato chelates and two pyridyl groups from adjacent complexes in a cis arrangement. researchgate.netrsc.org The resulting layers in the crystal structure are homochiral. researchgate.netrsc.org

Introducing a phenyl spacer to the peripheral pyridyl unit (phenyl-4-pyridyl) leads to a similar, yet expanded, 2D organization. researchgate.netrsc.org This demonstrates that the dimensions of the nanosheet can be tuned by modifying the ligand structure. These molecule-based nanosheets, often termed coordination nanosheets (CONASHs), offer greater structural diversity compared to traditional inorganic nanosheets like graphene. researchgate.netresearchgate.net The combination of organic ligands, such as dipyrrin, with various metal ions allows for the fine-tuning of the chemical and physical properties of the resulting 2D materials. acs.org The formation of these 2D polymers often occurs at a liquid-liquid interface, where the self-assembly process is directed. researchgate.net

Three-Dimensional Networks

The dimensionality of self-assembled dipyrrin architectures can be extended from 2D to three-dimensional (3D) networks. This progression is often achieved by strategic modifications to the ligand design. For example, while a Ni(II) dipyrrin complex with a phenyl-3-pyridyl group forms a distorted 2D coordination polymer, a similar derivative bearing a slightly more flexible imidazolyl moiety assembles into a 3D coordination polymer. researchgate.netrsc.org

These 3D networks, a type of metal-organic framework (MOF), are crystalline porous polymers created from the covalent linkage of organic building blocks. mdpi.com The dipyrrin complexes within these structures act as multitopic ligands that connect to other coordination units to form the extended 3D network. researchgate.net The resulting materials are characterized by high porosity and large surface areas, which are desirable for applications in gas storage and catalysis. mdpi.comresearchgate.net The synthesis of these 3D frameworks is a challenge, as the formation of strong covalent bonds must be directed to produce highly ordered, crystalline structures rather than amorphous materials. mdpi.com

Self-Assembly Triggered by External Stimuli (e.g., metal ion binding)

The self-assembly of dipyrrin-containing structures can be controlled by external triggers, providing a pathway to "commanded assembly" rather than spontaneous formation. tandfonline.comresearchgate.net One of the most effective stimuli is the introduction of a metal ion. researchgate.netosti.gov This process allows for the dynamic and reversible formation of complex architectures. nih.govnih.gov

A clear demonstration of this principle involves polymers that bear a single, free-base dipyrrin unit at one end. osti.gov In an aqueous solution, these individual polymer chains exist in a certain state. However, the introduction of a metal ion, such as Zinc(II), triggers a profound change. The Zn(II) ion coordinates with two of the dipyrrin-terminated polymers, forming a bis(dipyrrinato)Zn(II) complex. researchgate.netosti.gov This binding event initiates the self-assembly of the polymers into large nano-architectures. researchgate.net

This metal-triggered assembly is accompanied by a distinct change in the material's properties. For example, the formation of the bis(dipyrrinato)Zn(II) complex can lead to a significant, approximately 50-fold, increase in the fluorescence quantum yield. researchgate.net This fluorogenic response provides a clear readout for the assembly process, which can even be observed by the naked eye. researchgate.net This strategy of using metal ion binding to trigger the self-assembly of dipyrrin polymers in aqueous solutions is a promising approach for developing advanced, responsive materials for sensing and imaging applications. researchgate.netumass.edu

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cis-dipyrrin compounds in solution. nanalysis.com ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for the determination of the connectivity and conformation of the molecule. numberanalytics.comphcogj.com For instance, the chemical shifts and coupling constants of the protons on the pyrrolic rings and the meso-substituent can confirm the cis conformation of the dipyrrin (B1230570) core. oc-praktikum.deconductscience.com The orientation of substituents can also be determined; for example, the J constant is typically larger for hydrogen atoms in a cis orientation compared to a trans orientation. conductscience.com In more complex systems, such as those involving metal complexes or multiple dipyrrin units, the paramagnetic shifts observed in ¹H NMR can indicate the spin state of the metal center. nih.gov

Multinuclear NMR, including ¹¹B, ¹³C, ¹⁹F, and ³¹P NMR, offers further structural insights, particularly for substituted dipyrrins and their metal complexes. rsc.org For example, ¹¹B NMR is crucial for characterizing boron-dipyrrin (BODIPY) analogues, while ³¹P NMR is used to study phosphine-ligated metal-dipyrrin complexes. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are employed to establish through-bond connectivities, which is essential for the unambiguous assignment of all proton and carbon signals, especially in complex or novel structures. numberanalytics.comresearchgate.netacdlabs.com These advanced NMR methods have been instrumental in confirming the structures of various dipyrrin-based compounds, from simple organic derivatives to intricate organometallic frameworks. numberanalytics.com

Below is a data table showing representative ¹H NMR chemical shifts for a generic this compound structure.

Proton Typical Chemical Shift (ppm) Multiplicity
Pyrrolic NH12.0 - 14.0Broad singlet
Pyrrolic CH6.0 - 7.5Doublet or multiplet
Meso-H7.0 - 8.0Singlet or multiplet
Substituent ProtonsVaries depending on the groupVaries

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds with high accuracy. High-resolution mass spectrometry (HRMS) techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Cold-Spray Ionization (CSI) are particularly valuable. MALDI-TOF HRMS is frequently used for the characterization of dipyrrin-based macromolecules and metal complexes, providing precise mass-to-charge ratio (m/z) values that confirm the molecular formula. acs.org

Laser Desorption Mass Spectrometry (LD-MS) is another technique employed for the analysis of these compounds. The fragmentation patterns observed in the mass spectra can also provide structural information, helping to identify different substituents and their locations on the dipyrrin core. The combination of the parent molecular ion peak and the isotopic distribution pattern allows for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives.

Here is an example of how HRMS data is presented for a hypothetical this compound compound:

Compound Formula Calculated m/z Found m/z
Iodo-phenyl-dipyrrinC₂₅H₂₆F₅N₄O₂509.19704 [M+H]⁺509.19704

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline this compound compounds. stmjournals.inslideshare.netslideshare.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. carleton.edubrynmawr.edu This technique provides unequivocal proof of the cis conformation of the dipyrrin core and the spatial arrangement of its substituents. mdpi.comescholarship.org

The table below summarizes key structural parameters that can be obtained from X-ray crystallography for a this compound molecule.

Structural Parameter Description Typical Value/Range
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Varies depending on the crystal system.
Bond LengthsThe distance between the nuclei of two bonded atoms.e.g., C-C: 1.35-1.54 Å; C-N: 1.32-1.47 Å
Bond AnglesThe angle formed between three connected atoms.e.g., C-N-C in pyrrole (B145914) ring: ~108°
Dihedral AnglesThe angle between two intersecting planes, which describes the conformation of the molecule.Crucial for confirming the cis arrangement.

UV-Visible absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions in this compound compounds. ijnrd.org The methodology for UV-Vis absorption spectroscopy involves passing a beam of ultraviolet and visible light through a dilute solution of the compound and measuring the absorbance at different wavelengths. ubbcluj.rolibretexts.org The resulting spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from the ground state to various excited states. jocpr.com The presence of characteristic absorption bands, such as the strong S₀→S₁ (π-π*) transition in the visible region, is a hallmark of the dipyrrin chromophore. researchgate.net

Emission (fluorescence) spectroscopy, on the other hand, involves exciting the sample at a specific wavelength and measuring the intensity of the light emitted as the molecule relaxes from the excited state back to the ground state. photonics.com The emission spectrum provides information about the energy of the lowest excited singlet state and the fluorescence quantum yield. The instrumentation for these techniques typically consists of a light source (e.g., deuterium (B1214612) lamp for UV, tungsten lamp for visible), a wavelength selector (monochromator), a sample holder, and a detector (e.g., photomultiplier tube or photodiode array). ijnrd.orgutah.edu These methods are essential for characterizing the fundamental photophysical behavior of cis-dipyrrins. researchgate.net

Time-resolved optical spectroscopy techniques are employed to investigate the dynamics of the excited states of this compound molecules on timescales ranging from femtoseconds to nanoseconds. uni-rostock.de These methods provide insights into processes such as internal conversion, intersystem crossing, and energy transfer. lightcon.com

In a typical transient absorption spectroscopy experiment, a short laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorbance as a function of time after excitation. uni-tuebingen.de By varying the delay between the pump and probe pulses, the evolution of the excited state population can be monitored. researchgate.net Femtosecond transient absorption spectroscopy is particularly useful for studying ultrafast processes that occur immediately after photoexcitation, such as vibrational relaxation and conformational changes. lightcon.comresearchgate.net Nanosecond transient absorption allows for the observation of longer-lived excited states, such as triplet states formed through intersystem crossing. sci-hub.se These studies are critical for understanding the deactivation pathways of excited cis-dipyrrins and for designing molecules with specific photophysical properties. nih.govresearchgate.net

Mössbauer spectroscopy is a highly sensitive technique used to probe the local chemical environment of specific atomic nuclei, most commonly ⁵⁷Fe. beilstein-journals.org In the context of this compound chemistry, it is an invaluable tool for determining the oxidation state and spin state of iron in its coordination complexes. nih.gov The technique relies on the resonant absorption of gamma rays by the nucleus, and the resulting spectrum provides key parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com

These parameters are highly sensitive to the electron density at the nucleus and the symmetry of the electric field around it, respectively. nih.govnih.gov For instance, high-spin Fe(II) and low-spin Fe(II) complexes exhibit distinct ranges of δ and ΔE_Q values, allowing for their unambiguous identification. beilstein-journals.orgmdpi.com Furthermore, variable-temperature Mössbauer spectroscopy can be used to study spin-crossover phenomena, where a complex transitions between high-spin and low-spin states as a function of temperature. rsc.orgacs.org This makes it a powerful method for characterizing the magnetic properties of iron-cis-dipyrrin complexes. acs.org

Below is a table showing typical Mössbauer parameters for different iron spin states.

Iron Species Spin State (S) Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE_Q) (mm/s)
High-Spin Fe(II)20.6 - 1.51.5 - 4.0
Low-Spin Fe(II)0-0.1 - 0.50.0 - 1.0
High-Spin Fe(III)5/20.1 - 0.50.0 - 1.0
Low-Spin Fe(III)1/2-0.1 - 0.30.5 - 2.5

Flow Cytometry and Dynamic Light Scattering (DLS) for Assembly Characterization

The formation of supramolecular assemblies is a key feature of functional dipyrrin complexes. frontiersin.org Flow cytometry and Dynamic Light Scattering (DLS) are powerful techniques for characterizing the size, distribution, and dynamics of these assemblies in solution.

Flow Cytometry: While traditionally used for analyzing cells, flow cytometry can be adapted to study molecular assemblies, especially when they are fluorescent. nih.gov Modern flow cytometers can detect particles ranging from submicron to tens of microns in size and measure multiple parameters like fluorescence intensity and light scatter for each particle. nih.gov This allows for the analysis of the size, morphology, and other properties of this compound assemblies. nih.gov For instance, fluorescently-labeled this compound assemblies can be passed through a laser beam, and the scattered and emitted light provides information on their size and aggregation state. nih.govresearchgate.net This technique is particularly useful for high-throughput screening and for analyzing heterogeneous populations of assemblies. nih.gov In a study of BODIPY-appended oxidovanadium(IV) β-diketonates, flow cytometry was used to estimate the cellular uptake of the emissive complexes. acs.org

Dynamic Light Scattering (DLS): DLS is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension. nih.govatascientific.com.au It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. nih.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. nist.gov DLS is instrumental in monitoring the formation and stability of this compound-based supramolecular structures. For example, the treatment of a Pod-dipyrrin with Zn(II) in an aqueous solution led to the formation of a bis(Pod-dipyrrinato)Zn(II) complex, which was evidenced by a significant increase in the hydrodynamic diameter (Dh) from 15 nm to 260 nm, as measured by DLS. researchgate.net The technique can also provide a polydispersity index (PDI), which indicates the breadth of the size distribution. nih.gov

TechniquePrincipleInformation ObtainedApplication to this compound Assemblies
Flow Cytometry Measures light scattering and fluorescence of individual particles in a fluid stream. nih.govSize, size distribution, fluorescence intensity, and heterogeneity of assemblies. nih.govCharacterization of fluorescently labeled this compound aggregates and their cellular uptake. researchgate.netacs.org
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion. nih.govHydrodynamic radius (size), size distribution, and polydispersity index (PDI). nih.govnist.govMonitoring the formation, size, and stability of self-assembled supramolecular structures. researchgate.net

Theoretical and Computational Approaches

Theoretical and computational methods are indispensable for gaining a deeper understanding of the electronic structure, reactivity, and excited-state dynamics of this compound systems. These approaches complement experimental findings and provide predictive insights.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgnih.gov It allows for the calculation of various molecular properties based on the electron density. wikipedia.org

In the context of this compound and its derivatives, DFT calculations are routinely employed to:

Optimize molecular geometries: DFT methods, such as those using the B3LYP functional, are used to determine the ground and triplet state potential energy surfaces and to predict the stable conformations of these molecules. nih.govresearchgate.net

Analyze electronic properties: DFT provides insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecules. acs.orgnih.gov For instance, in BODIPY derivatives, the HOMOs are typically located on the pyrrole rings, while the LUMOs can extend to substituents at the meso-position. nih.gov

Predict reactivity: Conceptual DFT provides reactivity indices that can predict the most reactive sites in a molecule for electrophilic or nucleophilic attack. mdpi.com This is valuable for designing new synthetic routes and for understanding the mechanisms of reactions involving dipyrrin complexes. researchgate.net

Quantum Chemical Calculations for Excited States (e.g., TD-DFT, CIS(D))

Understanding the behavior of cis-dipyrrins upon photoexcitation is critical for their application in areas like photocatalysis and bioimaging. torvergata.it Quantum chemical calculations are essential for elucidating the nature of their excited states.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating the excitation energies and properties of excited states. q-chem.comworldscientific.com It is computationally less demanding than high-level wavefunction-based methods, making it suitable for larger molecules. faccts.de However, standard TD-DFT can sometimes overestimate excitation energies for certain classes of molecules, including BODIPY dyes. nih.govresearchgate.net Despite this, it remains a valuable tool for qualitatively understanding the electronic transitions and has been used to study the excited states of various dipyrrin complexes. torvergata.itaip.orgresearchgate.net

Configuration Interaction Singles with Perturbative Doubles Correction (CIS(D)): To improve upon the accuracy of excited-state calculations, methods like CIS(D) are employed. q-chem.com CIS(D) is a second-order perturbative correction to the Configuration Interaction Singles (CIS) method, which provides a better description of electron correlation effects. q-chem.communi.cz It has been shown that CIS(D) and its scaled-opposite-spin variant, SOS-CIS(D), can provide more accurate predictions of the 0-0 transition energies for BODIPY and aza-BODIPY dyes compared to TD-DFT. researchgate.net For example, a combination of SCS-CIS(D) with a suitable basis set has been used to compute the first electronic transition of various dipyrrin derivatives. researchgate.net

MethodDescriptionStrengthsLimitationsApplication to this compound
TD-DFT An extension of DFT to calculate excited-state properties. q-chem.comworldscientific.comComputationally efficient, suitable for large molecules. faccts.deCan overestimate excitation energies for some systems. researchgate.netCalculation of absorption spectra and analysis of electronic transitions. torvergata.itaip.org
CIS(D) A perturbative doubles correction to CIS. q-chem.comImproves accuracy over CIS by including electron correlation. q-chem.comMore computationally expensive than CIS. q-chem.comAccurate prediction of excited-state energies and properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecular systems, including the formation and stability of supramolecular assemblies. rsc.orgfau.eu While specific MD studies focusing solely on this compound self-assembly are not extensively detailed in the provided context, the principles of supramolecular chemistry research suggest their applicability. frontiersin.orgnih.gov

MD simulations can provide atomistic insights into:

Self-assembly processes: By simulating the interactions between individual this compound molecules and with the solvent, MD can reveal the mechanisms of how these molecules come together to form larger structures.

Conformational dynamics: These simulations can explore the conformational landscape of this compound molecules within an assembly, which can be crucial for understanding their photophysical properties. For instance, the rotation of aryl groups in boron-dipyrrin complexes has been shown to significantly impact their excited-state lifetime and fluorescence quantum yield. nih.govresearchgate.net

Interaction with biological systems: MD simulations can be used to study the interactions of this compound-based systems with biological molecules, such as proteins or DNA, which is relevant for applications in bioimaging and therapy. nih.gov

Catalytic Applications of Cis Dipyrrin and Its Metal Complexes

C-H Bond Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry, and metal complexes of cis-dipyrrin have emerged as promising catalysts in this field. numberanalytics.commt.com These complexes have shown the ability to mediate challenging C-H activation processes, leading to the formation of new carbon-nitrogen bonds. rsc.orgnih.gov

Amination Reactions (e.g., intramolecular)

A notable application of this compound metal complexes is in catalytic C-H amination reactions. nih.govacs.org For instance, nickel-dipyrrin complexes have been demonstrated to be effective catalysts for intramolecular C-H bond amination of aliphatic azides, leading to the formation of N-heterocyclic products. acs.org These reactions can proceed under mild conditions with low catalyst loadings and exhibit a broad substrate scope, successfully aminating benzylic, tertiary, secondary, and even primary C-H bonds. acs.org

High-spin iron-dipyrrin complexes have also been successfully employed in the catalytic C-H amination of aliphatic azides to produce N-heterocycles. rsc.org These systems have been shown to be effective for the amination of various C-H bonds, including those adjacent to carbonyl groups and in bridged bicyclic systems, which were previously challenging substrates. rsc.org The synthetic utility of this method has been demonstrated in the synthesis of natural product frameworks like tropane (B1204802) and nicotine (B1678760) derivatives. rsc.org

Cobalt complexes supported by dipyrrin (B1230570) ligands have also been investigated for intramolecular C-H amination. nih.govnih.gov The reactivity of these cobalt imido complexes can be tuned by the addition of co-catalysts like pyridine (B92270), which can enhance both the yield and rate of the amination reaction. nih.gov The design of the dipyrrin ligand itself, particularly the steric bulk, plays a crucial role in the catalytic efficacy, preventing catalyst deactivation and promoting the desired C-N bond formation. nih.gov

Interactive Table 1: Selected Examples of Intramolecular C-H Amination Catalyzed by this compound Metal Complexes
CatalystSubstrate TypeProduct TypeKey Features
Nickel-dipyrrin complexAliphatic azidesN-heterocyclesMild conditions, low catalyst loading (0.1–2 mol%), broad scope including primary C-H bonds. acs.org
Iron-dipyrrin complexLinear aliphatic azidesN-heterocyclesEffective for challenging substrates, applicable to natural product synthesis. rsc.org
Cobalt-dipyrrin complexAlkyl azidesSubstituted pyrrolidinesTunable reactivity with co-catalysts, ligand design is critical for activity. nih.govnih.gov

Mechanistic Insights into C-H Activation (e.g., H-atom abstraction, tunneling)

Mechanistic studies of C-H amination reactions catalyzed by this compound metal complexes have provided valuable insights into the reaction pathways. A common theme is the involvement of a high-valent metal-imido or metal-iminyl radical species as the key reactive intermediate. acs.orgrsc.org

In the case of nickel-dipyrrin catalyzed amination, a large primary intermolecular kinetic isotope effect (KIE) of 31.9 ± 1.0 was observed, strongly suggesting that hydrogen atom abstraction (HAA) is the rate-determining step. acs.org This exceptionally large KIE is indicative of quantum mechanical tunneling playing a significant role in the hydrogen transfer process. acs.org The reaction kinetics show a first-order dependence on the catalyst and zero-order dependence on the substrate, which is consistent with the resting state of the catalyst being a nickel iminyl radical. acs.org Eyring analysis revealed a highly ordered transition state for the HAA step. acs.org

For iron-dipyrrin catalyzed systems, the proposed mechanism also involves a stepwise hydrogen atom abstraction (HAA) by an iron-imido radical intermediate, followed by a rapid radical recombination step to form the C-N bond. rsc.org In some cases, a concerted mechanism involving simultaneous C-N bond formation and C-H bond cleavage has also been considered. rsc.org The high-spin electronic configuration of the reactive iron imido radical is believed to be crucial for the observed chemoselectivity.

Similarly, cobalt-dipyrrin mediated C-H amination is proposed to proceed through a stepwise H-atom abstraction followed by radical recombination, as supported by a significant kinetic isotope effect. nih.gov The geometry of the cobalt-imido intermediate, which can be influenced by the ligand framework and the presence of coordinating species like pyridine, has a direct impact on its reactivity. nih.gov

Polymerization Reactions

Metal complexes featuring this compound ligands have demonstrated significant potential as catalysts in polymerization reactions. researchgate.netrsc.org Their utility spans the polymerization of various monomers, showcasing the versatility of the dipyrrin ligand framework in controlling polymer structure and properties. clemson.edursc.orgresearchgate.net

Scandium monoalkyl complexes supported by dipyrromethene (DPM) ligands have been shown to be highly active catalysts for the polymerization of myrcene. airitilibrary.com In the presence of a co-catalyst, these complexes exhibit high activities and excellent cis-1,4 selectivity, producing high molecular weight cis-1,4-polymyrcene. airitilibrary.com Furthermore, these scandium complexes can also facilitate the copolymerization of isoprene (B109036) and myrcene, yielding random copolymers. airitilibrary.com

Nickel(II) dipyrrin complexes bearing peripheral pyridyl or imidazolyl groups have been utilized in the formation of coordination polymers. rsc.orgresearchgate.net These complexes self-assemble into 2D and 3D networks, where the nickel center is coordinated to both the dipyrrin ligand and the peripheral coordinating groups of neighboring complexes. rsc.org The structure of the resulting coordination polymer can be tuned by modifying the linker between the dipyrrin core and the peripheral coordinating group. rsc.orgresearchgate.net

Oxidation Reactions

The catalytic activity of this compound metal complexes extends to oxidation reactions. researchgate.netrsc.org The redox-active nature of both the dipyrrin ligand and the coordinated metal center allows these complexes to facilitate the transfer of oxygen atoms and other oxidative transformations.

For example, bioinspired diiron complexes with dipyrrin-based "Pacman" ligands have been synthesized to model the reactive intermediates in enzymatic oxidation processes. These complexes can exist in various oxidation states and have been shown to mediate redox reactions, providing insights into the mechanisms of oxygen activation.

Uranyl(VI) complexes supported by redox-active diamido-dipyrrin ligands have also been explored. acs.orgacs.org These complexes exhibit controlled inner- and outer-sphere redox chemistry, where both the ligand and the uranium center can participate in electron transfer processes. acs.orgacs.org This tunable redox behavior is crucial for designing catalysts for specific oxidation reactions.

Other Catalytic Transformations (e.g., Grignard, Suzuki-Miyaura, epoxide copolymerization)

Beyond the aforementioned applications, this compound metal complexes have been employed as catalysts in a range of other important organic transformations. researchgate.netrsc.org The adaptability of the dipyrrin ligand allows for its incorporation into established catalytic systems, often leading to enhanced reactivity and selectivity. researchgate.net

For instance, dipyrrin ligands have been incorporated into catalysts for classic cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.netcdnsciencepub.comcdnsciencepub.comacs.org Palladium(II) complexes of ferrocene-containing dipyrrin-like ligands have been tested as precatalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. acs.org

Furthermore, tetravalent metal complexes with ancillary chloride ligands and a trianionic [ONNO]-tetradentate ligand, which can be conceptually related to functionalized dipyrrin systems, have been synthesized as catalysts for the copolymerization of epoxides with carbon dioxide. researchgate.net Titanium and germanium complexes, in particular, were found to produce almost completely alternating copolymers from propylene (B89431) oxide and CO2. researchgate.net

Catalyst Design and Ligand Influence on Reactivity

The design of the this compound ligand is paramount in dictating the reactivity and selectivity of the resulting metal complex catalyst. rsc.orgmdpi.com By systematically modifying the substituents on the dipyrrin backbone and at the meso-position, it is possible to fine-tune the steric and electronic properties of the catalyst. researchgate.netrsc.org

For instance, in C-H amination reactions, the steric bulk of the dipyrrin ligand can enforce regioselectivity and prevent catalyst deactivation pathways. nih.gov In nickel-catalyzed amination, the use of bulky adamantyl groups on the dipyrrin ligand was crucial for achieving high chemoselectivity. acs.org

In the context of coordination polymers, the strategic placement of functional groups on the dipyrrin periphery allows for the construction of extended 2D and 3D architectures. rsc.orgresearchgate.net The choice of the peripheral group, such as a pyridyl or imidazolyl moiety, directly influences the dimensionality and topology of the resulting coordination network. rsc.org

The electronic nature of the substituents on the dipyrrin ligand also plays a critical role. Electron-donating or electron-withdrawing groups can modulate the redox potential of the metal center and the ligand itself, thereby influencing the catalytic activity in redox-based reactions. acs.orgacs.org This principle has been demonstrated in the study of uranyl-dipyrrin complexes, where the meso-substituent was shown to define the reduction potential of the complex. acs.org

Interactive Table 2: Influence of Ligand Design on Catalytic Performance
Catalytic ApplicationLigand ModificationEffect on Reactivity/Selectivity
C-H AminationIntroduction of bulky substituents (e.g., adamantyl)Enhanced chemoselectivity, prevention of catalyst deactivation. acs.orgnih.gov
PolymerizationAppending coordinating groups (e.g., pyridyl, imidazolyl)Formation of 2D and 3D coordination polymers. rsc.orgresearchgate.net
OxidationVariation of meso-substituent (e.g., electron-donating vs. withdrawing)Modulation of redox potentials of the complex. acs.org
Cross-CouplingIncorporation of redox-active moieties (e.g., ferrocene)Potential for redox-switchable catalysis. acs.org

Applications in Advanced Materials and Chemical Technologies

Optoelectronic Materials Development

Complexes based on dipyrrin (B1230570) are increasingly explored for their potential in optoelectronic devices due to their intense light absorption and emission characteristics. rsc.orgchemrxiv.orgnih.gov The ability to modify the ligand structure and coordinate different metal ions allows for fine-tuning of their electronic properties, from the visible to the near-infrared (NIR) region. researchgate.netrsc.org

Dipyrrin complexes have emerged as promising sensitizers in dye-sensitized solar cells, which are a type of photovoltaic cell that converts visible light into electrical energy. mdpi.comd-nb.info The function of the dye is to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.com

Neutral copper(I) dipyrrin complexes have been synthesized and studied for this purpose. rsc.org In one study, heteroleptic complexes with the general formula [Cu(4,4′-(R)-6,6′-(CH3)-bipyridine)(dipyrrin)] were developed. rsc.org By using different dipyrrin ligands, the visible light absorption was enhanced, with a red-shift in absorption from 450 nm to 600 nm. rsc.org These dyes were assembled in situ on the surface of TiO2. The device using the 1,13-diphenyl-3,11-di(trifluoromethyl)-6,8-diisoindolemethene ligand achieved the highest power conversion efficiency (PCE) of 0.41%, a result attributed to a more favorable oxidation potential that improved dye regeneration. rsc.org

Ruthenium-based dipyrrinate complexes have also been investigated as sensitizers, particularly for their ability to absorb light in the near-IR region, potentially broadening the spectrum of light that can be converted to electricity. acs.org

Table 1: Performance of Selected Dipyrrin-Based Dye-Sensitized Solar Cells Data sourced from Dalton Transactions (RSC Publishing). rsc.org

Complex Components (Assembled on TiO2) Ancillary Ligand Dipyrrin Ligand (HL) Power Conversion Efficiency (PCE)
Copper(I) 4,4'-di(carboxyethyl)-6,6'-dimethyl-2,2'-bipyridine 1,13-diphenyl-3,11-di(trifluoromethyl)-6,8-diisoindolemethene (HL3) 0.41%

The luminescence of metal-dipyrrin complexes makes them suitable for use as emitters in organic light-emitting diodes (OLEDs). okstate.edu The performance of these devices depends heavily on the photophysical properties of the emitting molecule. okstate.edu

Phosphorescent iridium(III) dipyrrinato complexes have been successfully incorporated into single-emissive-layer OLEDs. researchgate.net These devices exhibited deep-red to near-infrared electroluminescence, with emission peaks observed at 698 nm and a shoulder at 762 nm. researchgate.net The development of such complexes is significant for creating NIR OLEDs, which have applications in night-vision displays and biomedical imaging. nsrrc.org.tw Similarly, heteroleptic Zn(II) bis(dipyrrinato) complexes have been designed as highly emissive fluorophores in the far-red region, showing intense emission even in polar solvents, which is a desirable trait for certain device architectures. frontiersin.org

There is significant interest in developing molecules that emit light in the near-infrared (NIR) window (beyond 700 nm) for applications in bioimaging, telecommunications, and sensing. nsrrc.org.twresearchgate.netucl.ac.uk Dipyrrin complexes with heavy transition metals are prime candidates for creating NIR triplet emitters. acs.org

Palladium(II) complexes of dipyrrin have been shown to exhibit phosphorescence in the NIR region. acs.org In one study, a structurally restricted bis-dipyrrinato-palladium(II) complex displayed strong phosphorescence with a quantum yield of 0.01 in acetonitrile. acs.org This emission is a result of prohibiting structural reorganization in the excited state, which in other, more flexible complexes, leads to non-radiative decay. acs.org

A series of rhenium(I) dipyrrinato complexes have also been synthesized, demonstrating phosphorescence in the NIR region with impressively long triplet state lifetimes, ranging from 9 to 29 microseconds (μs). rsc.org These complexes also showed large Stokes shifts, which is beneficial for emission-based applications. rsc.org The triplet emission from these rhenium complexes was efficient, a property that is highly sought after for applications requiring long-lived excited states. rsc.org

Table 2: Photophysical Properties of Selected Phosphorescent Dipyrrin Complexes Data compiled from various scientific sources. acs.orgrsc.orgfrontiersin.org

Metal Complex Emission Type Emission λmax (nm) Quantum Yield (Φ) Excited State Lifetime (τ)
Bridged Palladium(II) bis-dipyrrinato Phosphorescence ~769 0.01 (in MeCN) -
Rhenium(I) dipyrrinates Phosphorescence Near-IR - 9–29 μs
Heteroleptic Zn(II) bis(dipyrrinato) Fluorescence Far-Red up to 70% (in Toluene) -

Light-Emitting Devices

Chemical Sensor Platforms

The ability of the cis-dipyrrin core to act as a chelating agent for various ions, coupled with its responsive optical properties, makes it an excellent platform for developing chemical sensors. researchgate.net Upon binding a target analyte, these sensor molecules can signal the event through a change in color (colorimetric) or a change in fluorescence intensity or wavelength (fluorometric).

Dipyrrin-based compounds have been extensively developed as sensors for metal ions. rsc.orgnih.govindianchemicalsociety.com The chelation of a metal ion by the dipyrrin ligand often leads to a more rigid structure, which can enhance fluorescence and cause a noticeable shift in the absorption spectrum. researchgate.net

Extended dipyrrin ligands have been shown to be highly sensitive detectors for various metal ions, including lanthanides and transition metals, with detection possible at parts-per-billion (ppb) levels. rsc.orgnih.gov A significant focus has been on the detection of zinc ions (Zn²⁺), which play a crucial role in many biological processes. acs.orgsemanticscholar.org Specifically designed dipyrrin derivatives can exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions. mdpi.commdpi.com For example, chiral thiourea (B124793) Schiff base probes containing a dipyrrin-like core structure have demonstrated high selectivity and sensitivity to Zn²⁺ with detection limits as low as 2.3 x 10⁻⁸ M. mdpi.com

Furthermore, dipyrrin derivatives, particularly boron-dipyrrin (BODIPY) compounds, have been utilized as fluorescent pH sensors. nih.govresearchgate.net The fluorescence properties of these dyes can be sensitive to the pH of their environment, allowing for the monitoring of pH changes in various media, including biological systems. researchgate.netresearchgate.netnih.gov The stability of these sensors can be effective within a physiological pH range of approximately 5.5 to 9.0. mdpi.com

Table 3: Examples of Dipyrrin-Based Metal Ion Sensors Data sourced from MDPI. mdpi.com

Sensor Type Target Ion Detection Limit Sensing Mechanism
Chiral Thiourea Schiff Base (HL5) Zn²⁺ 2.3 × 10⁻⁸ M "Turn-on" fluorescence

While more commonly used for cation sensing, the dipyrrin framework can also be incorporated into larger macrocyclic structures designed for anion recognition. researchgate.net In these systems, the dipyrrin unit may act as a rigid scaffold to properly orient other binding groups, or its pyrrole (B145914) N-H groups can participate directly in hydrogen bonding with anions. researchgate.netnih.gov

Macrocyclic frameworks that combine a dipyrrin subunit with other receptor moieties, such as 2,6-diamidopyridine, have been synthesized to study anion binding. researchgate.net Evidence for anion binding was obtained through UV-vis spectroscopic titrations, which showed that the selectivity of the macrocycle could be tuned by altering its flexibility and cavity size. researchgate.net In another approach, a calix nih.govpyrrole system, which is structurally related to dipyrrin macrocycles, was functionalized with a fluorescein (B123965) unit. nih.gov This supramolecular structure acts as a sensor for anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), where the calix nih.govpyrrole moiety binds the anion, causing a detectable optical change in the fluorescein reporter. nih.gov These studies confirm a 1:1 binding stoichiometry between the receptor and the tested anions. nih.gov

Table 4: Anion Binding Properties of a Calix nih.govpyrrole-Based Receptor Data sourced from PubMed Central. nih.gov

Receptor Target Anions Binding Stoichiometry Detection Method
Fluorescein-functionalized calix nih.govpyrrole F⁻, AcO⁻, H₂PO₄⁻ 1:1 UV-vis and Fluorescence Titration

Metal Ion Sensing and Selectivity (e.g., Zn2+, pH)

Molecular Switches and Responsive Systems

This compound-based compounds have been engineered to function as molecular switches, which can reversibly change their state and properties in response to external stimuli such as light, heat, or changes in their chemical environment. This switching capability is often rooted in photochemical reactions like cis-trans isomerization.

For instance, pyridylpyrimidine-copper complexes containing a dipyrrin-like structure can undergo a ring inversion that is modulated by the redox state of the copper center. mdpi.com This process can be controlled by light, demonstrating a photonic regulation of the isomerization. mdpi.com The transition between states is accompanied by significant changes in the molecule's geometric, electronic, and optical properties. Another example involves the use of azobenzene (B91143) moieties, which can undergo rapid changes in shape when exposed to light or heat, to create photochromic molecular switches. beilstein-journals.org The response time of these switches is a critical factor and can be tuned by modifying the chemical structure of the azobenzene core. beilstein-journals.org

The development of these responsive systems also extends to protein switches, where small molecules can induce conformational changes in proteins, thereby controlling cellular processes. nih.gov While not directly involving this compound in all cases, the principles of designing small-molecule responsive systems are broadly applicable.

Light-Harvesting and Energy Transfer Systems

Inspired by natural photosynthesis, where chlorophylls (B1240455) efficiently capture solar energy, scientists have developed artificial light-harvesting systems using this compound derivatives, particularly boron-dipyrromethene (BODIPY) dyes. kit.eduworldscientific.com These systems are designed to absorb light energy and transfer it to a reaction center, where it can be converted into other forms of energy. kit.edumdpi.com

Key characteristics of dipyrrin-based compounds that make them suitable for light-harvesting applications include their high extinction coefficients in the visible range, high fluorescence quantum yields, and excellent photostability. kit.edunih.govdovepress.com By functionalizing the dipyrrin core, the absorption and emission spectra can be precisely tuned, allowing for the creation of multi-chromophoric systems that can capture a broader range of the solar spectrum. dovepress.comresearchgate.net

In these systems, a donor chromophore absorbs light and transfers the excitation energy to an acceptor chromophore through a process called Förster Resonance Energy Transfer (FRET). rsc.org The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. worldscientific.com Researchers have constructed various light-harvesting arrays, from simple dyads to complex dendritic structures, demonstrating efficient intramolecular energy transfer. researchgate.netresearchgate.net For example, a conjugate of zinc(II) porphyrin with four BODIPY antennae exhibited an energy transfer quantum yield of 0.98. worldscientific.com The efficiency of these systems can be influenced by factors such as solvent polarity. researchgate.net

Table 1: Examples of Dipyrrin-Based Light-Harvesting Systems

System DescriptionDonor Chromophore(s)Acceptor ChromophoreEnergy Transfer EfficiencyReference(s)
Porphyrin-Boron-Dipyrrin ArraysBoron-Dipyrrin (BDPY)Porphyrin (free base or Zn-chelate)>90% (for 1 or 2 BDPY units), >85% (for 8 BDPY units) acs.org
Zinc(II) Porphyrin with BODIPY AntennaeBoron-Dipyrromethene (BODIPY)Zinc(II) Porphyrin0.98 (quantum yield) worldscientific.com
Bay Region Tetraboron-dipyrrin (BODIPY) appended Perylenediimide (PDI)BODIPYPerylenediimide (PDI)Efficient energy channeling to the PDI core researchgate.net
Carotenoid-Pyropheophorbide Dyad 1PeridininPyropheophorbide80% (in benzene), 69% (in tetrahydrofuran), 22% (in acetonitrile) researchgate.net
Carotenoid-Pyropheophorbide Dyad 2FucoxanthinPyropheophorbide27% (in benzene), 19% (in tetrahydrofuran), 13% (in acetonitrile) researchgate.net

Biochemical Probe Development (non-clinical focus)

The intense fluorescence and photostability of dipyrrin derivatives, especially BODIPY dyes, make them excellent candidates for the development of biochemical probes for research applications. nih.govencyclopedia.pub These probes can be designed to target and visualize specific biomolecules and cellular structures. asu.edursc.org

Fluorescent Labels for Biological Systems

BODIPY-based fluorescent probes are widely used for imaging biomolecules in living cells. asu.edursc.org Their fluorescence properties can be readily tuned through chemical modification, allowing for the design of probes with specific absorption and emission wavelengths suitable for various fluorescence microscopy techniques. nih.govresearchgate.net This tunability allows for multicolor imaging and the study of dynamic cellular processes. ucl.ac.uk

These fluorescent labels can be attached to various biomolecules, such as proteins and peptides, to track their localization and interactions within a cell. colostate.eduacs.org For example, BODIPY dyes have been incorporated into cyclopeptides for targeted protein imaging. researchgate.net The development of probes with long-wavelength absorption and emission is particularly desirable for biological imaging as it minimizes photodamage and allows for deeper tissue penetration. ucl.ac.uk

Synthetic Probe Design for Disease-Related Substances

Dipyrrin-based probes are also being developed to detect substances associated with various diseases, providing valuable tools for biomedical research. researchgate.net For instance, specific BODIPY derivatives have been designed to bind to and visualize amyloid-β plaques, a hallmark of Alzheimer's disease. researchgate.netucl.ac.uk Other probes have been created to respond to changes in the cellular environment, such as viscosity, which can be indicative of certain cellular states. researchgate.net

The design of these probes often involves incorporating specific functional groups that can interact with the target molecule or respond to a particular environmental condition. nih.gov For example, probes have been developed that exhibit a "switch-on" fluorescence response upon binding to their target, which improves the signal-to-noise ratio in imaging experiments. ucl.ac.uk

Table 2: Selected BODIPY-Based Probes and Their Applications

Probe TypeTarget/ApplicationKey Feature(s)Reference(s)
BODIPY-cyclopeptide conjugateCancer-selective targeted protein imagingEmbedded dipyrrin transformed to fluorescent BODIPY researchgate.net
BODIPY-based probeNear-infrared fluorescence imaging of tau fibrils (Alzheimer's disease)Curcumin-based molecular design photochemcad.com
Halogenated BODIPY derivativesPhotodynamic therapy researchHigh triplet quantum yield researchgate.net
BODIPY-peptide conjugatesTarget-specific fluorescent probesIn situ dipyrrin construction on resin-bound peptides researchgate.netresearchgate.net
8-phenyl substituted BODIPYQuantitative fluorescent response for BSAHigh sensitivity in aqueous solution researchgate.net

Nanotechnology and Materials Nanoarchitectonics

The concept of "nanoarchitectonics" involves creating functional materials by organizing nanoscale building blocks, such as atoms and molecules. nih.govmdpi.combeilstein-journals.org this compound complexes are increasingly being used as functional units in this bottom-up approach to materials design due to their unique optical and electronic properties. researchgate.netnih.gov

A key advantage of dipyrrin-metal complexes over their BODIPY counterparts in this context is their ability to form self-assembled supramolecular structures and polymers through coordination reactions. researchgate.networldscientific.com This has led to the development of a variety of nanoarchitectures, including nanoscale coordination macrocycles, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netnih.govnih.gov

For example, covalently linked dipyrrin dimers have been used to create nanoscale macrocycles with diameters of approximately 1.6 nm. nih.gov Two-dimensional coordination nanosheets have also been fabricated using dipyrrin ligands modified with additional coordinating groups. nih.gov These self-assembled structures can exhibit interesting properties and functions, such as acting as luminescent materials. researchgate.networldscientific.com The ability to control the arrangement of dipyrrin units at the nanoscale opens up possibilities for creating novel materials with tailored optical and electronic properties for a range of applications.

Future Directions and Perspectives in Cis Dipyrrin Research

Advancements in Synthesis and Derivatization

Future research will undoubtedly focus on developing more efficient and versatile synthetic methodologies for cis-dipyrrins and their derivatives. While established methods exist, the demand for highly functionalized and structurally complex dipyrrins necessitates the exploration of novel synthetic strategies. researchgate.netresearchgate.net Key areas of development will likely include:

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral cis-dipyrrin complexes will open up new avenues in asymmetric catalysis and chiroptical materials. chalmers.se

Post-Synthetic Modification: Expanding the toolbox for the late-stage functionalization of pre-formed dipyrrin (B1230570) cores will allow for the rapid generation of diverse compound libraries. This includes the derivatization at the meso-position and the heterocyclic backbone. researchgate.netrsc.org

Novel Building Blocks: The synthesis of new dipyrrin-containing architectures, such as bis(dipyrrin)s and porphyrin-dipyrrin hybrids, will continue to be a major focus, leading to materials with unique photophysical and electronic properties. researchgate.net For instance, the thermolysis of di-(β,β′-sulfoleno)pyrrin in the presence of fullerenes has been shown to produce covalent fullerene-dipyrrin conjugates. nih.gov

Exploration of Novel Coordination Motifs and Metal Centers

The coordination chemistry of cis-dipyrrins is a rich and expanding field. While complexes with various transition metals have been reported, there is still vast potential for exploring new metal centers and coordination modes. researchgate.networldscientific.com Future directions include:

Heavier Transition Metals: A deeper investigation into the coordination of heavier transition metals beyond the commonly used first-row elements is expected to yield complexes with unique photophysical and catalytic properties. worldscientific.com

Actinide Complexes: The study of actinide complexes with dipyrrin ligands, such as uranium and thorium, is a burgeoning area that could provide fundamental insights into the electronic structure and bonding of these elements. nsf.gov

Multi-metallic Assemblies: The design of dipyrrin ligands with multiple coordination sites will enable the construction of complex multi-metallic architectures, including helicates, macrocycles, and coordination polymers, with applications in catalysis and materials science. frontiersin.org For example, Ni(II) dipyrrin complexes with peripheral pyridyl or imidazolyl groups can self-assemble into 2D and 3D coordination polymers. ipcms.fr

Integration into Hybrid Functional Materials

The unique photophysical and electronic properties of this compound complexes make them ideal building blocks for the creation of advanced functional materials. researchgate.net The integration of dipyrrins into hybrid materials is a key area for future research, with potential applications in:

Light-Emitting Materials: The development of new dipyrrin-based luminophores, including Boron-dipyrromethene (BODIPY) analogues, for applications in organic light-emitting diodes (OLEDs) and bioimaging is an active area of research. researchgate.netresearchgate.net

Photocatalysts: The incorporation of dipyrrin complexes into conjugated porous polymers can lead to recyclable visible-light photocatalysts for applications such as solar fuel production. uah.es

Sensors: The ability to functionalize the dipyrrin core allows for the design of chemosensors for the detection of various analytes, including ions and small molecules. researchgate.net

Deeper Mechanistic Understanding of Reactivity and Photophysics

A more profound understanding of the fundamental reactivity and photophysical processes of this compound complexes is crucial for their rational design and application. Future research will likely employ a combination of experimental and computational techniques to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies of catalytic reactions mediated by dipyrrin complexes will provide insights for the development of more efficient and selective catalysts. researchgate.netrsc.org

Probe Excited-State Dynamics: Advanced spectroscopic techniques and theoretical calculations will be used to unravel the complex photophysical pathways in dipyrrin-based systems, including fluorescence, intersystem crossing, and energy transfer. osti.gov Modifying the meso-substituent on a dipyrrin ligand can significantly influence the geometry and electronic properties of the resulting metal complexes. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting the properties of new dipyrrin complexes and guiding synthetic efforts. nsf.govresearchgate.net

Development of Advanced Applications in Sustainable Chemistry and Technologies

This compound chemistry is expected to contribute significantly to the development of sustainable technologies. numberanalytics.com The inherent tunability and stability of dipyrrin complexes make them attractive candidates for a range of green chemistry applications: cambridgescholars.com

Green Catalysis: The development of dipyrrin-based catalysts for environmentally benign chemical transformations, such as C-H activation and oxidation reactions, is a key goal. rsc.org These catalysts have the potential to replace less sustainable methods that rely on precious or toxic metals. researchgate.net

Renewable Energy: Dipyrrin-based materials are being explored for their potential in solar energy conversion, including their use as sensitizers in dye-sensitized solar cells and as components in artificial photosynthesis systems. uah.es

Biomedical Applications: The development of novel dipyrrin-based fluorophores for advanced bioimaging techniques, such as two-photon microscopy, holds great promise for biomedical research and diagnostics. montana.edu

The future of this compound research is bright, with numerous opportunities for innovation and discovery. By focusing on these key areas, scientists can unlock the full potential of this versatile class of compounds and contribute to advancements across a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.